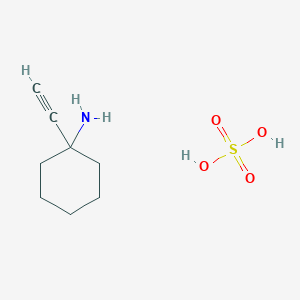
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O2 and its molecular weight is 330.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
- Rh(III)-catalyzed Oxidative Olefination : A study by Rakshit et al. (2011) showcases the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, including tetrahydroisoquinolinones, demonstrating the selective formation of valuable products through directed C-H bond activation. The process is noted for its mildness, practicality, selectivity, and high yields, with the N-O bond acting as an internal oxidant (Rakshit, Grohmann, Besset, & Glorius, 2011).
Therapeutic Research Applications
- PET Imaging of Tumor Proliferation : Dehdashti et al. (2013) explored the use of a cellular proliferative marker, 18F-ISO-1, related to tetrahydroisoquinoline, for PET imaging in patients with malignant neoplasms. This study highlights the potential of tetrahydroisoquinoline derivatives for assessing tumor proliferation, with 18F-ISO-1 showing significant correlation with the Ki-67 proliferation index. The study provides evidence for the safety and efficacy of 18F-ISO-1 in clinical trials, contributing to its promise in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Drug Development and Pharmacology
Synthesis of Anticonvulsant Benzamides : Chan et al. (2000) conducted structure-activity relationship (SAR) studies around a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, identifying compounds with high affinity and excellent anticonvulsant activity. This research contributes to the development of novel therapeutic agents targeting epilepsy and potentially other neurological disorders (Chan et al., 2000).
Acetylcholinesterase Inhibition : Khorana et al. (2009) evaluated the acetylcholinesterase (AChE) inhibitory activity of tetrahydroisoquinoline analogs, identifying potent inhibitors. This study provides a foundation for developing new treatments for Alzheimer’s disease and other conditions related to AChE dysfunction (Khorana, Markmee, Ingkaninan, Ruchirawat, Kitbunnadaj, & Pullagurla, 2009).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMLXGSRXSUGGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)




![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366255.png)
![2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2366257.png)

![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2366262.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)
